![molecular formula C6H6ClFN2 B2817247 6-Chloro-5-fluoro-N-methylpyridin-3-amine CAS No. 1256824-23-3](/img/structure/B2817247.png)
6-Chloro-5-fluoro-N-methylpyridin-3-amine
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Overview
Description
Scientific Research Applications
Synthesis of Antibacterial Agents
A study by Egawa et al. (1984) delved into the synthesis and antibacterial activity of pyridonecarboxylic acids, highlighting the preparation of compounds with substituted cyclic amino groups. This research underlines the potential of such compounds, including those derived from "6-Chloro-5-fluoro-N-methylpyridin-3-amine," to serve as potent antibacterial agents, with specific compounds outperforming existing treatments like enoxacin in both in vitro and in vivo screenings (Egawa et al., 1984).
Nucleophilic Displacement Reactions
Brewis et al. (1974) explored the kinetics of reactions involving substituted α-halogenopyridines, including compounds structurally related to "6-Chloro-5-fluoro-N-methylpyridin-3-amine." The study provides insight into the reactivity of such halogenated pyridines in displacement reactions, shedding light on the influence of basic catalysts and the relative mobility of halogens in nucleophilic aromatic substitution (Brewis et al., 1974).
Chemoselective Amination
Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a compound sharing similar halogenation patterns with "6-Chloro-5-fluoro-N-methylpyridin-3-amine." This work highlights the selective amination processes that could be applied to similar compounds, demonstrating versatility in synthesizing dihalo adducts and the potential for creating a variety of aminated products (Stroup et al., 2007).
Ring Transformations in Heterocyclic Compounds
Hertog et al. (2010) investigated reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide, revealing interesting ring transformations alongside aminations. This research points to the intricate chemical behavior of halogenated pyridines in reactions that lead to the formation of new heterocyclic structures, potentially opening new avenues for synthesizing novel compounds (Hertog et al., 2010).
Safety and Hazards
The safety and hazards of a compound are typically determined by its hazard statements and precautionary statements. For “6-Fluoro-N-methylpyridin-3-amine”, the hazard statements are H301-H311-H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501, providing guidance on how to handle the compound safely .
properties
IUPAC Name |
6-chloro-5-fluoro-N-methylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c1-9-4-2-5(8)6(7)10-3-4/h2-3,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBIKZLBQNTLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(N=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-fluoro-N-methylpyridin-3-amine |
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